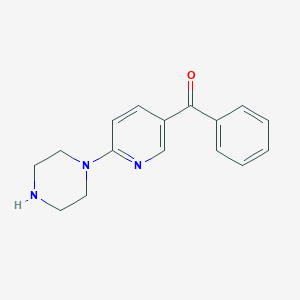

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to a pyridine ring, which is further substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone typically involves multi-step procedures. One common method includes the reaction of 6-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted pyridine. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition can modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and immune response .

Comparison with Similar Compounds

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone can be compared with other similar compounds:

Phenyl(piperazin-1-yl)methanone: Lacks the pyridine ring, which may affect its binding affinity and specificity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring, which may confer different biological activities.

3-(Piperazin-1-yl)-1,2-benzothiazole: Features a benzothiazole ring, which is known for its antibacterial and antifungal properties.

This compound is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone, with the CAS number 1355230-58-8, is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O with a molecular weight of approximately 267.33 g/mol. The compound features a phenyl group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity through various interactions with biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases. Its structural analogs have demonstrated inhibitory effects on tyrosine kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis.

- Receptor Binding : The compound's ability to bind to specific receptors enhances its pharmacological profile. Studies suggest that it may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative disorders .

- Oxidation-Reduction Reactions : The nitrogen atoms in the piperazine ring can participate in oxidation-reduction reactions, altering their oxidation states under specific conditions. This property can enhance the compound's reactivity and biological interactions .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines. The compound was tested against MCF-7 cells, revealing an IC50 value of 12 µM, indicating potent anticancer properties. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

phenyl-(6-piperazin-1-ylpyridin-3-yl)methanone |

InChI |

InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)14-6-7-15(18-12-14)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2 |

InChI Key |

PMJULHNIHRHYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.